molecular formula C15H12Br2N2O B13808281 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 874591-75-0

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13808281
CAS No.: 874591-75-0
M. Wt: 396.08 g/mol
InChI Key: YRMCAEWIGPHCNK-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine (C₁₅H₁₂Br₂N₂O, MW: 396.08 g/mol) is a brominated benzoxazole derivative featuring a 3,5-dimethylphenyl substituent at the 2-position and bromine atoms at the 4- and 6-positions of the benzoxazole core. Its structural uniqueness lies in the combination of electron-donating methyl groups (on the phenyl ring) and electron-withdrawing bromine atoms (on the benzoxazole), which influence its physicochemical and biological properties.

Properties

CAS No.

874591-75-0

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-8(2)5-9(4-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3

InChI Key

YRMCAEWIGPHCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine generally involves the construction of the benzoxazole core, followed by selective bromination at the 4 and 6 positions, and introduction of the 3,5-dimethylphenyl substituent at position 2. The amine group at position 5 is typically introduced either by direct amination or by functional group transformation from suitable precursors.

Stepwise Synthetic Route

  • Formation of the Benzoxazole Core:

    • The benzoxazole skeleton can be synthesized via condensation of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes containing the 3,5-dimethylphenyl moiety.
    • This cyclization typically occurs under acidic or dehydrating conditions to form the heterocyclic ring.
  • Introduction of the 3,5-Dimethylphenyl Group:

    • The 3,5-dimethylphenyl substituent at position 2 is introduced either by using 3,5-dimethylbenzaldehyde or its derivatives in the condensation step or by cross-coupling reactions (e.g., Suzuki coupling) with a preformed benzoxazole intermediate.
  • Selective Bromination at Positions 4 and 6:

    • Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
    • Selectivity for the 4 and 6 positions is influenced by the electronic effects of substituents and reaction conditions (temperature, solvent, time).
    • Typical solvents include acetonitrile or N,N-dimethylformamide (DMF), with reaction temperatures ranging from 5°C to room temperature to avoid overbromination.
  • Introduction or Preservation of the Amine Group at Position 5:

    • The amine group can be introduced by nitration followed by reduction or by direct amination if the precursor contains a suitable leaving group.
    • Alternatively, the amino group may be present in the starting material (e.g., 2-aminophenol derivatives) and preserved through the synthesis.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzoxazole ring formation 2-Aminophenol + 3,5-dimethylbenzaldehyde; acidic catalyst; reflux 60-80 Cyclization under dehydrating conditions
Bromination N-Bromosuccinimide (NBS); acetonitrile; 5-20°C; 3-4 hours 70-90 Controlled to achieve dibromination at 4,6 positions
Amination or preservation Reduction of nitro group (if nitration used); or direct amination 50-75 Reduction with SnCl2 or catalytic hydrogenation
Purification Flash column chromatography; ethyl acetate/hexane gradient - Ensures product purity and isolation

These yields are consistent with similar benzoxazole derivatives and depend on the precise reaction conditions and purification methods.

Mechanistic Insights and Reaction Optimization

Bromination Selectivity

  • The dibromination at the 4 and 6 positions of the benzoxazole ring is facilitated by the electron-rich nature of the ring and directing effects of the 5-amino substituent.
  • Computational studies and NMR analyses indicate that bromination proceeds via electrophilic aromatic substitution, with the amino group activating the ring and directing bromination to positions ortho and para to itself.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the benzoxazole ring and the presence of the 3,5-dimethylphenyl group.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with C15H12Br2N2O (396.08 g/mol).
  • Infrared Spectroscopy (IR): Characteristic absorption bands for amine (3300–3500 cm^-1) and benzoxazole ring vibrations.
  • Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography used for purification and purity assessment.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Observations Reference
Benzoxazole core synthesis 2-Aminophenol + 3,5-dimethylbenzaldehyde; acid Efficient ring closure; yields 60-80%
Bromination (4,6-dibromo) N-Bromosuccinimide; acetonitrile; 5-20°C Selective dibromination; 70-90% yield
Amination or amine preservation Reduction of nitro group or direct amination Sensitive to conditions; 50-75% yield
Purification Flash chromatography (ethyl acetate/hexane) High purity isolation

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives.

Scientific Research Applications

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s activity and properties are heavily influenced by substituent positioning and electronic effects. Key comparisons include:

Substituent Position and Electronic Effects

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (C₁₃H₇Br₂FN₂O, MW: 386.01 g/mol): Replaces the 3,5-dimethylphenyl group with a 2-fluorophenyl substituent. The fluorine atom (electron-withdrawing) at the ortho position reduces steric hindrance compared to the bulky 3,5-dimethylphenyl group.

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM for PET inhibition):

  • Shares the 3,5-dimethylphenyl group but features a naphthalene-carboxamide core instead of a benzoxazole.
  • Demonstrates that the 3,5-dimethylphenyl substituent enhances photosynthetic electron transport (PET) inhibition, likely due to increased lipophilicity and optimal π-stacking interactions .
Core Structure Variations

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (C₂₂H₁₅BrN₄O₂, MW: 444.28 g/mol):

  • Incorporates an oxadiazole ring instead of the benzoxazole’s amine group.
  • The 3-bromophenyl and 2-methylphenyl substituents highlight how halogenation and methyl positioning modulate electronic density and steric effects, though biological data for this compound are unspecified .

Physicochemical and Crystallographic Properties

Crystal Packing: In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, the 3,5-dimethylphenyl group induces asymmetric unit duplication and influences hydrogen bonding (N···H–C) and π-stacking interactions. Comparatively, fluorophenyl derivatives (e.g., ) may exhibit altered packing due to smaller substituents and stronger dipole interactions.

Thermal Properties: Limited data exist for the target compound, but brominated benzoxazoles generally exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity and halogen bonding .

Biological Activity

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is a synthetic compound that belongs to the class of benzoxazole derivatives. Its molecular formula is C15H12Br2N2OC_{15}H_{12}Br_2N_2O with a molecular weight of approximately 396.08 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The chemical structure of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine features two bromine atoms and a dimethylphenyl group attached to a benzoxazole ring. The presence of these substituents is believed to influence its biological properties.

Property Value
Molecular FormulaC15H12Br2N2O
Molecular Weight396.08 g/mol
CAS Number874591-75-0

Antitumor Activity

Recent studies have indicated that compounds similar to 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine exhibit significant antitumor properties. For instance, research on related benzoxazole derivatives has demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using in vitro assays such as MTS cytotoxicity and BrdU proliferation assays .

In one study, several compounds were evaluated for their antiproliferative effects on these cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents . Notably, the presence of specific functional groups in these derivatives was linked to enhanced binding affinity to DNA, which is crucial for their mechanism of action.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications could enhance their antibacterial efficacy .

Case Study: Antitumor Activity Evaluation

A study published in Pharmaceuticals examined various synthesized benzoxazole derivatives for their antitumor activity. The research utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition. The findings revealed that while some compounds exhibited selective toxicity towards cancer cells, others affected normal fibroblast cells as well. This highlights the need for further optimization in drug design to minimize side effects while maximizing therapeutic efficacy .

Table: Summary of Antitumor Activity

Compound Cell Line IC50 (µM) Activity
Compound AA5496.26 ± 0.33High
Compound BHCC82720.46 ± 8.63Moderate
Compound CNCI-H35816.00 ± 9.38Moderate

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Catalyst Screening : Palladium or copper catalysts may improve coupling efficiency in precursor synthesis .
  • Purification : Column chromatography with hexane/ethyl acetate gradients resolves brominated byproducts .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., 4,6-dibromo signals appear downfield at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₅H₁₁Br₂N₂O; calc. 402.94 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between amine and benzoxazole groups) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers address discrepancies in reported biological activities of halogenated benzoxazol-amine derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Solubility Variability : The compound’s lipophilicity (logP ~3.5) may limit bioavailability. Use DMSO stock solutions with ≤0.1% concentration in assays to avoid solvent toxicity .
  • Assay Conditions : pH-dependent stability (e.g., amine group protonation at physiological pH) affects receptor binding. Conduct parallel experiments at pH 7.4 and 6.5 .
  • Structural Analogues : Compare with 4,6-dichloro or 2-fluorophenyl variants to isolate bromine’s electronic effects .

Q. Methodological Resolution :

  • Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify true IC₅₀ values .
  • Metabolic Stability Tests : Liver microsome assays assess if rapid degradation skews activity data .

What strategies are recommended for regioselective bromination in the synthesis of dibromo-substituted benzoxazole derivatives?

Advanced Research Question
Regioselectivity challenges stem from competing bromination at positions 4, 6, and 6. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to block undesired sites .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) favor electrophilic substitution at electron-rich positions .
  • Sequential Bromination :
    • First bromination at 4-position using NBS/FeBr₃ in CCl₄.
    • Second bromination at 6-position with Br₂ in acetic acid .

Validation : Monitor reaction progress via TLC and intermediate characterization (LC-MS) .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Model interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The 3,5-dimethylphenyl group’s hydrophobicity may enhance binding pocket occupancy .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Bromine’s +M effect increases electrophilicity, potentially boosting reactivity .
  • ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration due to bromine’s molecular weight .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

  • Low Solubility : The compound’s planar structure and halogen content reduce solubility. Use mixed solvents (e.g., acetone/water) for slow evaporation .
  • Polymorphism : Screen crystallization conditions (temperature, antisolvents) to isolate a single polymorph .
  • Hydrogen Bonding : Co-crystallization with carboxylic acids (e.g., succinic acid) stabilizes the lattice via N–H···O interactions .

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